

sulfasalazine sepiapterin reductase SPR inhibitor tetrahydrobiopterin BH4 pathway

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Sulfasalazine

CAS No.: 599-79-1

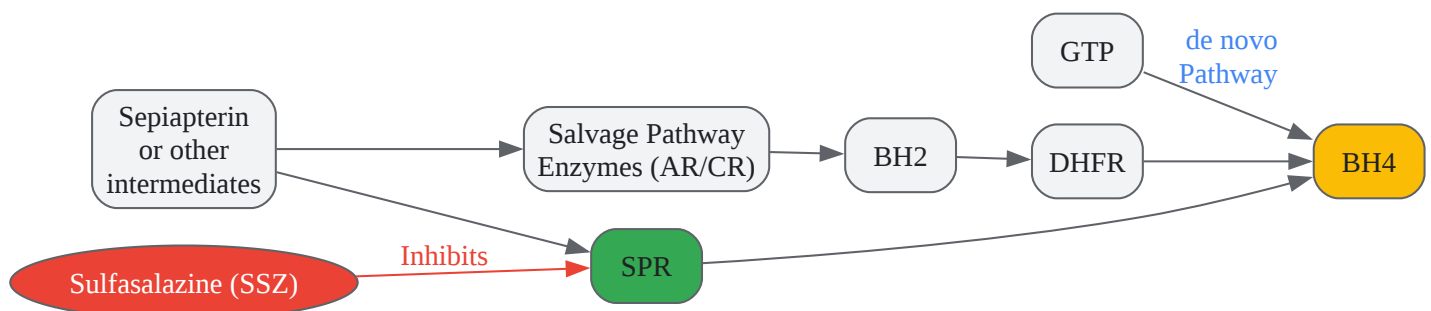
Cat. No.: S544135

Get Quote

Molecular Mechanism of Action

Sulfasalazine inhibits SPR, the final enzyme in the *de novo* synthesis pathway of BH4.

- **SPR's Role in BH4 Synthesis:** SPR catalyzes the NADPH-dependent reduction of substrates to produce BH4 [1] [2]. The BH4 synthesis and recycling pathways are complex, as shown below:



Click to download full resolution via product page

- **Inhibition by Sulfasalazine:** **Sulfasalazine** acts as a **potent non-competitive inhibitor** of SPR. Biochemical assays using recombinant human SPR determined the **IC₅₀ for sepiapterin reduction is 31-180 nM** [1]. This inhibition leads to decreased cellular BH4 levels.

Therapeutic Applications & Evidence

Targeting the SPR-BH4 pathway with **sulfasalazine** shows promise in preclinical studies for non-inflammatory conditions.

Therapeutic Area	Key Findings & Proposed Mechanism	Experimental Models & Evidence
Cancer (Neuroblastoma)	Synergistic antiproliferative effect with DFMO (ODC inhibitor); high SPR expression correlates with poor prognosis [3].	Human NB cell lines (SK-N-BE(2)c, SK-N-SH, LAN-5); analysis of human NB tumor datasets [3].
Chronic Pain	Reduces pain hypersensitivity by normalizing pathologically elevated BH4 levels in peripheral sensory neurons and immune cells [4] [5] [6].	Mouse models of inflammatory joint pain (CAIA) and neuropathic pain; healthy human volunteers for biomarker assessment [5].

Experimental Protocols

Key methodologies from the cited research are outlined below for reference.

Cell Viability Assay (Neuroblastoma)

- **Objective:** To determine the anti-proliferative effect of **sulfasalazine** on neuroblastoma cells [3].
- **Procedure:**
 - **Cell Culture:** Use human neuroblastoma cell lines (e.g., SK-N-BE(2)c, SK-N-SH, LAN-5).
 - **Compound Treatment:** Treat cells with a dose range of **sulfasalazine** (e.g., 0–400 μ M).
 - **Viability Measurement:** Assess cell viability 48 hours post-treatment using a standard assay (e.g., MTT, CellTiter-Glo).
 - **Data Analysis:** Plot dose-response curves and calculate IC_{50} values. For combination studies with DFMO, use isobologram analysis and calculate Combination Index (CI) [3].

Behavioral Pain Assessment (Mouse CAIA Model)

- **Objective:** To evaluate the analgesic efficacy of SPR inhibitors in a model of inflammatory joint pain [5].
- **Procedure:**
 - **Model Induction:** Induce arthritis using a cocktail of anti-collagen antibodies followed by LPS injection.
 - **Drug Administration:** Administer SPR inhibitor (e.g., SPRI3, QM385) or vehicle.
 - **Behavioral Testing:**
 - **Heat Hyperalgesia:** Measure paw withdrawal latency using a radiant heat source.
 - **Mechanical Allodynia:** Determine mechanical threshold using von Frey filaments.
 - **Biomarker Analysis:** Collect urine and measure sepiapterin levels by HPLC as a biomarker of target engagement [5].

Target Engagement Biomarker in Humans

- **Objective:** To confirm SPR inhibition by **sulfasalazine** in humans using a non-invasive biomarker [5].
- **Protocol:**
 - **Subject Dosing:** Healthy volunteers take **sulfasalazine** (2 g/day, divided doses) for 3 days.
 - **Sample Collection:** Collect first-void urine samples before, during, and after treatment.
 - **Sample Analysis:** Measure urinary sepiapterin levels using HPLC.
 - **Expected Outcome:** A significant increase in urinary sepiapterin indicates effective SPR inhibition [5].

Quantitative Data Summary

The following table consolidates key quantitative findings from the search results.

Parameter	Value / Concentration	Context / Model	Source
SPR Inhibition (IC ₅₀)	31 - 180 nM	Inhibition of sepiapterin reduction by recombinant human SPR	[1]
Cell Viability (IC ₅₀)	~200 - 400 µM	Dose-dependent decrease in human neuroblastoma cell lines	[3]
In Vivo Dosing (Mouse)	50 mg/kg	Intraperitoneal injection; effective in pain models	[5] [7]

Parameter	Value / Concentration	Context / Model	Source
Human Dosing (Biomarker)	2 g/day (500 mg q6h)	Oral; increased urinary sepiapterin in healthy volunteers	[5]
Urinary Sepiapterin	Increase by 70-85%	Sensitivity/Specificity as a biomarker for SPR inhibition in mice & humans	[5]

Future Research & Considerations

- **Peripheralized Inhibition:** A key strategy for improving the safety of SPR inhibitors is developing compounds that do not cross the blood-brain barrier, confining BH4 reduction to the periphery to avoid central side effects [4] [8].
- **Salvage Pathway Redundancy:** The presence of alternative enzymes (aldose reductase, carbonyl reductase) can compensate for SPR inhibition in some tissues, which may affect efficacy but also provides a safety margin [4] [2].
- **Translational Biomarkers:** Urinary sepiapterin is a validated, non-invasive biomarker for monitoring target engagement of SPR inhibitors in both preclinical and clinical settings [5] [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Sulfa drugs inhibit sepiapterin reduction and chemical redox ... [pubmed.ncbi.nlm.nih.gov]
2. Tetrahydrobiopterin: Beyond Its Traditional Role as a ... [mdpi.com]
3. Effect of sulfasalazine on human neuroblastoma: analysis of ... [bmccancer.biomedcentral.com]
4. Peripheralized sepiapterin reductase inhibition as a safe ... [frontiersin.org]
5. Sepiapterin reductase inhibition selectively reduces ... [pmc.ncbi.nlm.nih.gov]
6. Analgesia by inhibiting tetrahydrobiopterin synthesis [pure.johnshopkins.edu]

7. Analgesia by inhibiting tetrahydrobiopterin synthesis [sciencedirect.com]
8. Peripheralized sepiapterin reductase inhibition as a safe ... [pmc.ncbi.nlm.nih.gov]
9. Methods and assays relating to sepiapterin reductase ... [patents.google.com]

To cite this document: Smolecule. [sulfasalazine sepiapterin reductase SPR inhibitor tetrahydrobiopterin BH4 pathway]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b544135#sulfasalazine-sepiapterin-reductase-spr-inhibitor-tetrahydrobiopterin-bh4-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com